ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with fluorophenyl groups and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution with Fluorophenyl Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dihydropyrazoles.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: A structurally similar compound with a ketone group instead of a pyrazole ring.
3,5-Bis(trifluoromethyl)pyrazole: A pyrazole derivative with trifluoromethyl groups instead of fluorophenyl groups.
Uniqueness
Ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate is unique due to the presence of both fluorophenyl groups and a pyrazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20F2N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]propanoate |
InChI |
InChI=1S/C21H20F2N2O2/c1-3-27-19(26)12-13-25-21(16-6-10-18(23)11-7-16)14(2)20(24-25)15-4-8-17(22)9-5-15/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
DYJRCTSAUHFXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)F)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.